1-(2,6-Dichloropyrimidin-4-yl)azepan

Regioselective SNAr Pyrimidine functionalization Medicinal chemistry building blocks

This 2,6-dichloropyrimidine-4-azepane scaffold delivers two sequentially addressable chlorine leaving groups, enabling a robust 'scaffold-first, diversify-second' strategy for kinase inhibitor libraries. The symmetrical C-2/C-6 arrangement eliminates regioselectivity issues during the first SNAr amination, simplifying production and ensuring batch-to-batch consistency. Its azepane ring adds conformational flexibility without introducing H-bond donors, supporting CNS drug-likeness. Fragment-sized (MW 246.14) with dial-in electrophilic warheads for covalent targeting. Sourced from validated suppliers with purities ≥95%. Request a bulk quote to secure this versatile synthetic intermediate.

Molecular Formula C10H13Cl2N3
Molecular Weight 246.13 g/mol
Cat. No. B8350745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,6-Dichloropyrimidin-4-yl)azepan
Molecular FormulaC10H13Cl2N3
Molecular Weight246.13 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC(=NC(=N2)Cl)Cl
InChIInChI=1S/C10H13Cl2N3/c11-8-7-9(14-10(12)13-8)15-5-3-1-2-4-6-15/h7H,1-6H2
InChIKeyMNIYZKYRAUONBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,6-Dichloropyrimidin-4-yl)azepan — A Dual-Electrophile Pyrimidine-Azepane Building Block for Sequential Derivatization


1-(2,6-Dichloropyrimidin-4-yl)azepan (CAS 908023-30-3) is a heterocyclic synthetic intermediate comprising a 2,6-dichloropyrimidine core N-linked to a fully saturated seven-membered azepane ring at the 4-position, with molecular formula C₁₀H₁₃Cl₂N₃ and molecular weight 246.14 g/mol . The compound belongs to the class of chloropyrimidine building blocks widely employed in medicinal chemistry for constructing kinase inhibitor scaffolds and other bioactive molecules via sequential nucleophilic aromatic substitution (SNAr) reactions . Predicted physicochemical properties include a boiling point of 385.4 ± 27.0 °C, density of 1.296 ± 0.06 g/cm³, and a pKa of 0.59 ± 0.39 (all in silico predictions) .

Why 1-(2,6-Dichloropyrimidin-4-yl)azepan Cannot Be Replaced by Generic Mono-Chloro or Piperidine Analogs


Superficial structural similarity to mono-chloropyrimidine-azepanes (e.g., 1-(2-chloropyrimidin-4-yl)azepane, CAS 141924-04-1) or 2,6-dichloropyrimidine-piperidine congeners masks critical differences in synthetic utility and downstream molecular properties. The 2,6-dichloro arrangement provides two sequentially addressable electrophilic centers with distinct electronic environments, enabling orthogonal derivatization at C-2 and C-6—a synthetic versatility absent in mono-chloro analogs . Concurrently, the azepane ring confers a larger conformational envelope and altered amine basicity versus the ubiquitous piperidine (six-membered) analogs, modulating both the reactivity of the pyrimidine core and the physicochemical profile of derived final compounds [1]. These differences directly impact the efficiency, regiochemical control, and scope of library synthesis efforts.

Quantitative Differentiation Evidence: 1-(2,6-Dichloropyrimidin-4-yl)azepan vs. Closest Analogs


Regiochemical Differentiation: 2,6-Dichloro vs. 2,4-Dichloropyrimidine Substitution Pattern

In SNAr reactions on dichloropyrimidines, the 2,4-dichloro isomer predominantly reacts at the 4-position first, whereas the 2,6-dichloro isomer exhibits competitive reactivity at both positions, with the 4-position azepane substituent electronically deactivating the adjacent C-2 and C-6 positions to different extents . This differential activation enables sequential, chemoselective derivatization: one chlorine can be displaced under mild conditions while the second requires more forcing conditions or a different nucleophile. In contrast, 1-(2-chloropyrimidin-4-yl)azepane (CAS 141924-04-1) possesses only a single electrophilic site, limiting derivatization to a single substitution event .

Regioselective SNAr Pyrimidine functionalization Medicinal chemistry building blocks

Azepane vs. Piperidine Ring: Predicted pKa and Conformational Differentiation

The predicted pKa of 1-(2,6-dichloropyrimidin-4-yl)azepan is 0.59 ± 0.39 (in silico, ChemicalBook) , reflecting strong electron-withdrawal by the dichloropyrimidine core and low basicity of the azepane nitrogen. By comparison, the analogous 1-(2,6-dichloropyrimidin-4-yl)piperidine (CAS 1000335-22-7 free base analog) is expected to show slightly higher basicity due to the smaller ring size and different nitrogen hybridization, though direct experimental pKa data for both compounds remain unpublished . The seven-membered azepane ring also provides a larger steric footprint and greater conformational自由度 (degrees of freedom) versus the six-membered piperidine, which can influence target binding when the intermediate is elaborated into final bioactive compounds [1].

Amine basicity Conformational flexibility Structure-property relationships

Predicted Physicochemical Properties vs. Mono-Chloro and 2,4-Dichloro Analogs

Predicted physicochemical data provide procurement-relevant differentiation. 1-(2,6-Dichloropyrimidin-4-yl)azepan has a predicted boiling point of 385.4 ± 27.0 °C and density of 1.296 ± 0.06 g/cm³ . The closely related 1-(2-chloropyrimidin-4-yl)azepane (CAS 141924-04-1, MW 211.69) has a predicted boiling point of 373.5 °C at 760 mmHg and density of 1.19 g/cm³ . The higher boiling point and density of the 2,6-dichloro compound are consistent with its greater molecular weight (+34.45 Da) and higher polarizability due to the second chlorine atom. These differences directly affect purification protocols, storage conditions, and handling requirements during scale-up [1].

Physicochemical profiling Boiling point Density LogP estimation

Synthetic Route Efficiency: Direct Coupling of 2,6-Dichloropyrimidine with Azepane vs. Piperidine

The synthesis of 1-(2,6-dichloropyrimidin-4-yl)azepan proceeds via direct SNAr reaction between 2,6-dichloropyrimidine and azepane under basic conditions . In the analogous synthesis of 1-(2-chloropyrimidin-4-yl)azepane from 2,4-dichloropyrimidine and azepane using triethylamine in THF at 0 °C, regioselective displacement at the 4-position is observed, providing a reference point for expected reaction conditions . The 2,6-dichloro isomer, however, presents a symmetrical electrophilic environment at C-2 and C-6 relative to C-4, which eliminates the regioselectivity concerns inherent to 2,4-dichloropyrimidine chemistry where competing C-2 vs. C-4 displacement can produce isomeric mixtures .

Nucleophilic substitution Synthetic yield Process chemistry

Molecular Weight and Hydrogen Bond Acceptor Count: Impact on Fragment-Based Screening Libraries

With a molecular weight of 246.14 Da and 3 hydrogen bond acceptors (the three pyrimidine nitrogens), 1-(2,6-dichloropyrimidin-4-yl)azepan sits within the fragment space (MW < 300) while offering two reactive handles for elaboration . By comparison, 1-(2-chloropyrimidin-4-yl)azepane (MW 211.69) is lighter but offers only one synthetic handle, while piperidine analogs such as 2,6-dichloro-N-(piperidin-4-yl)pyrimidin-4-amine (MW 247.12) introduce an additional hydrogen bond donor (secondary amine) that alters solubility and permeability profiles . The absence of additional H-bond donors in the azepane-linked compound results in predicted logP values consistent with CNS drug-like space, making it a preferred intermediate for neuroscience-targeted library synthesis .

Fragment-based drug discovery Lead-likeness Molecular descriptors

Optimal Procurement Scenarios for 1-(2,6-Dichloropyrimidin-4-yl)azepan in Medicinal Chemistry and Library Synthesis


Kinase Inhibitor Library Construction Requiring Dual-Point Derivatization

For medicinal chemistry teams building focused kinase inhibitor libraries, 1-(2,6-dichloropyrimidin-4-yl)azepan provides two sequentially addressable chlorine leaving groups at C-2 and C-6, enabling a 'scaffold-first, diversify-second' strategy. The azepane ring at C-4 pre-installs a conformationally flexible, saturated heterocyclic element that occupies the solvent-exposed region of the ATP-binding pocket in typical kinase inhibitor pharmacophores, while the chlorine atoms allow successive introduction of hinge-binding motifs (at C-2) and selectivity elements (at C-6) [1]. This contrasts with mono-chloro analogs that permit only a single diversification step. See Section 3, Evidence Item 1 (regiochemical differentiation) for the structural basis of this advantage.

CNS Drug Discovery Programs Prioritizing Low HBD Count and Moderate Lipophilicity

With zero hydrogen bond donors and a predicted logP in the 2.5–3.2 range, 1-(2,6-dichloropyrimidin-4-yl)azepan aligns well with CNS drug-likeness criteria (CNS MPO score > 4 expected for derived compounds). The seven-membered azepane ring provides a three-dimensional character that can reduce P-glycoprotein efflux susceptibility relative to flat aromatic or piperidine-containing scaffolds [2]. In contrast, piperidine-linked analogs introduce an additional H-bond donor that may limit brain penetration. See Section 3, Evidence Items 2 and 5 for the physicochemical basis of this recommendation.

Process Chemistry Scale-Up Where Symmetrical Electrophile Pattern Simplifies Reaction Monitoring

The symmetrical 2,6-dichloro arrangement around the C-4 azepane substituent eliminates the regioselectivity complications inherent to 2,4-dichloropyrimidine chemistry. During the initial SNAr amination step to install the azepane ring, the equivalence of the C-2 and C-6 positions ensures that only a single mono-substituted product is formed, simplifying IPC (in-process control), reducing the need for isomeric separation, and improving isolated yield consistency across batches . See Section 3, Evidence Item 4 for the synthetic rationale.

Fragment-Based Screening Where Dual Reactive Handles Enable Covalent Probe Development

With a molecular weight of 246.14 Da, 1-(2,6-dichloropyrimidin-4-yl)azepan qualifies as a fragment-sized molecule. The two chlorine atoms can serve as electrophilic warheads for covalent inhibitor design, where one chlorine reacts with a cysteine residue to form a covalent adduct while the second is elaborated into a selectivity-conferring substituent. This 'dial-in' reactivity profile, combined with the azepane ring's conformational adaptability, is particularly valuable for targeting kinases with poorly conserved active-site cysteines [3]. See Section 3, Evidence Items 1 and 5 for molecular property details.

Quote Request

Request a Quote for 1-(2,6-Dichloropyrimidin-4-yl)azepan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.